Histidyl-phenylalanyl-arginyl-tryptophan

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of histidyl-phenylalanyl-arginyl-tryptophan involves complex peptide bonding procedures. Otsuka and Inouye (1964) successfully synthesized this tetrapeptide, demonstrating its melanocyte-stimulating and lipolytic activities. They highlighted the use of the azide-coupling procedure for the synthesis of arginyl peptides, emphasizing the critical role of NG-tosyl-arginine in peptide bond formation (Otsuka & Inouye, 1964).

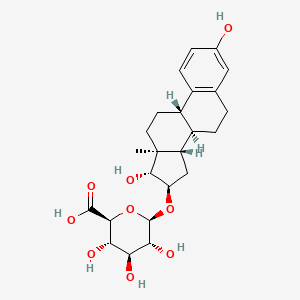

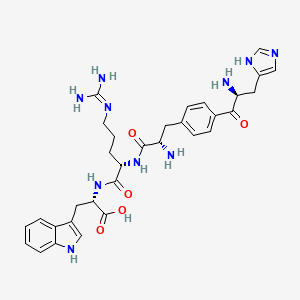

Molecular Structure Analysis

The molecular structure of this compound is determined by the sequence and nature of its constituent amino acids. Preciado et al. (2013) explored the C-H activation process for the preparation of arylated tryptophan amino acids, which are crucial for peptide synthesis. This research provides insights into the molecular structure and potential modifications of the tetrapeptide through palladium-catalyzed C-H activation (Preciado et al., 2013).

Chemical Reactions and Properties

The chemical properties of this compound, including its reactivity and interaction with other molecules, are of significant interest. The peptide's ability to undergo specific chemical reactions, such as the formation of peptide bonds and modifications at the tryptophan residue, highlights its complex chemical nature. Research by Preciado et al. (2013) on the synthesis of arylated tryptophan derivatives provides valuable information on the chemical reactions and properties of similar peptides (Preciado et al., 2013).

Physical Properties Analysis

The physical properties of this compound, such as solubility, stability, and melting point, are crucial for its application in biological studies. These properties are influenced by the peptide's molecular structure and the nature of its amino acid constituents. While specific studies on the physical properties of this tetrapeptide are limited, research on peptide synthesis and structure offers indirect insights into its behavior under various conditions.

Chemical Properties Analysis

This compound's chemical properties, including its reactivity, stability, and interactions with other molecules, are fundamental to understanding its biological activities. The peptide's synthesis and structural analysis provide a basis for exploring its chemical behavior, particularly in relation to its function in melanocyte stimulation and lipolysis as demonstrated by Otsuka and Inouye (1964) (Otsuka & Inouye, 1964).

Wissenschaftliche Forschungsanwendungen

Melanocyte-Stimulating and Lipolytic Activities : This tetrapeptide exhibits significant melanocyte-stimulating activity and is also active in lipolysis in rabbit adipose tissue. These properties were linked to its sequence in corticotropin and α-MSH molecules (Otsuka & Inouye, 1964).

Synthesis and Peptide Fragment Studies : Synthesis techniques and the biological activities of various peptide fragments related to corticotropin and α-MSH, including L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophan, were explored, further elucidating the significance of these sequences in hormonal functions (Inouye, 1965).

Enhancement of Melanocyte-Stimulating Activity : Treatment with sodium hydroxide was found to significantly increase the melanocyte-stimulating activity of this peptide. This enhancement was attributed to chemical modifications such as racemization and conversion of arginine to ornithine (Hano et al., 1966).

Structural Variations and Activity : Studies on different stereoisomers of this peptide revealed interesting variations in their melanocyte-stimulating activities, indicating the importance of specific amino acid orientations for biological activity (Yajima, Kubo, & Okada, 1965).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of Histidyl-phenylalanyl-arginyl-tryptophan are melanocytes and adipose tissue . The compound corresponds to the amino-acid sequence of positions 6 to 9 in the corticotropin and α-MSH molecules .

Mode of Action

This compound interacts with its targets to stimulate melanocyte activity and lipolysis . It exhibits an MSH potency of 3.6×10^4 units per gram in the in vitro frog skin assay .

Biochemical Pathways

The compound is involved in the histidine and tryptophan biochemical pathways . It is synthesized from these amino acids, which are essential for various biological functions .

Result of Action

The compound’s action results in the stimulation of melanocytes and the induction of lipolysis . This means it can increase the production of melanin in the skin and break down fats in adipose tissue .

Biochemische Analyse

Biochemical Properties

Histidyl-phenylalanyl-arginyl-tryptophan plays a significant role in biochemical reactions due to its unique amino acid composition. This tetrapeptide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit melanocyte-stimulating and lipolytic activities . The interaction with melanocortin receptors, particularly MC1R, is crucial for its role in stimulating melanogenesis and lipolysis . Additionally, the presence of arginine and tryptophan residues allows it to interact with enzymes involved in nitric oxide synthesis and serotonin production, respectively .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to activate the melanocortin 1 receptor (MC1R), leading to increased melanin production in melanocytes . This activation also enhances the skin’s defense mechanisms against oxidative stress and UV-induced DNA damage . Furthermore, the tetrapeptide’s interaction with nitric oxide synthase can modulate nitric oxide levels, impacting vasodilation and immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The tetrapeptide binds to the melanocortin 1 receptor (MC1R), triggering a cascade of intracellular signaling events that result in increased melanin production . Additionally, it can interact with nitric oxide synthase, leading to the production of nitric oxide, which plays a role in vasodilation and immune modulation . The presence of tryptophan allows it to influence serotonin synthesis, affecting mood and cognitive functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The tetrapeptide exhibits stability under certain conditions, but its activity can degrade over prolonged periods . Long-term studies have shown that continuous exposure to the tetrapeptide can lead to sustained melanogenesis and lipolysis in vitro . Its stability and efficacy may vary depending on the experimental conditions and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses have been found to enhance melanogenesis and lipolysis without significant adverse effects . High doses can lead to toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a minimum concentration is required to elicit a biological response, and exceeding this threshold can result in toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as peptidases, which break down the tetrapeptide into its constituent amino acids . These amino acids can then enter different metabolic pathways, including the synthesis of nitric oxide from arginine and serotonin from tryptophan . The tetrapeptide’s interaction with melanocortin receptors also influences metabolic flux and metabolite levels related to melanogenesis and lipolysis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The tetrapeptide can be transported across cell membranes via peptide transporters and can bind to melanocortin receptors on the cell surface . Its distribution within tissues is influenced by its interactions with binding proteins and its affinity for specific cellular compartments . The tetrapeptide’s localization and accumulation can affect its biological activity and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The tetrapeptide is primarily localized in the cytoplasm and cell membrane, where it interacts with melanocortin receptors and other biomolecules . Targeting signals and post-translational modifications may direct the tetrapeptide to specific compartments or organelles, influencing its biological effects . The subcellular localization of the tetrapeptide is essential for its role in melanogenesis, lipolysis, and other cellular processes .

Eigenschaften

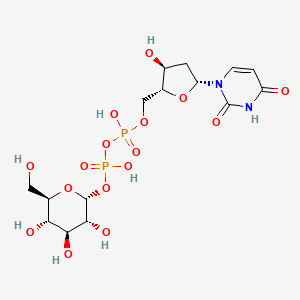

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-[4-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]phenyl]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N10O5/c33-23(14-21-16-37-17-40-21)28(43)19-9-7-18(8-10-19)12-24(34)29(44)41-26(6-3-11-38-32(35)36)30(45)42-27(31(46)47)13-20-15-39-25-5-2-1-4-22(20)25/h1-2,4-5,7-10,15-17,23-24,26-27,39H,3,6,11-14,33-34H2,(H,37,40)(H,41,44)(H,42,45)(H,46,47)(H4,35,36,38)/t23-,24-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIWNOVWFLTRKY-DROSFRCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)C(=O)C(CC4=CN=CN4)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=C(C=C3)C(=O)[C@H](CC4=CN=CN4)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195550 | |

| Record name | Acth (6-9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

644.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4289-02-5 | |

| Record name | Acth (6-9) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004289025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acth (6-9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.